molecular formula C10H11NO4 B2901293 3-(2-Pyridyl)pentanedioic acid CAS No. 103205-51-2

3-(2-Pyridyl)pentanedioic acid

Cat. No. B2901293
CAS RN: 103205-51-2
M. Wt: 209.201
InChI Key: IYKCUIFYTXYMRX-UHFFFAOYSA-N
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Description

3-(2-Pyridyl)pentanedioic acid is a chemical compound that contains a total of 26 bonds: 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aliphatic), 2 hydroxyl groups, and 1 Pyridine .


Synthesis Analysis

The synthesis of 3-(2-Pyridyl)pentanedioic acid could potentially involve the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of 3-(2-Pyridyl)pentanedioic acid consists of 26 atoms: 11 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The compound also contains 2 carboxylic acid groups (aliphatic), 2 hydroxyl groups, and 1 Pyridine .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction associated with 3-(2-Pyridyl)pentanedioic acid. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Future Directions

The future directions of 3-(2-Pyridyl)pentanedioic acid could involve further development of specific classes of reagents for the Suzuki–Miyaura (SM) coupling reaction . Additionally, the compound could potentially be used in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

properties

IUPAC Name

3-pyridin-2-ylpentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-9(13)5-7(6-10(14)15)8-3-1-2-4-11-8/h1-4,7H,5-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKCUIFYTXYMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Pyridyl)pentanedioic acid

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